6-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide

Medicinal Chemistry Physicochemical Properties Drug Discovery

Target this specific pyridine-3-carboxamide scaffold when your research demands a 6-(tetrahydro-2H-pyran-4-yl)oxy substituent for enhanced solubility and metabolic stability versus standard alkoxy/aryloxy analogs. Its racemic N-(1-phenylethyl) amide provides a critical chiral center for enantioselective chromatography and differential activity screening. The oxan-4-yloxy group serves as a versatile synthetic handle for late-stage diversification. This compound is the precise chemical probe for focused library synthesis, chiral GPCR/kinase target studies, and fragment-based lead expansion where a lower cLogP and higher tPSA are required.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 2034390-84-4
Cat. No. B2507644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide
CAS2034390-84-4
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3
InChIInChI=1S/C19H22N2O3/c1-14(15-5-3-2-4-6-15)21-19(22)16-7-8-18(20-13-16)24-17-9-11-23-12-10-17/h2-8,13-14,17H,9-12H2,1H3,(H,21,22)
InChIKeyXXJKXWHNEMCJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide (CAS 2034390-84-4) Procurement Baseline: Pyridine-3-carboxamide Scaffold, Substituent Profile, and Known Biological Annotation


6-(Oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide (CAS 2034390-84-4) is a synthetic nicotinamide derivative bearing a 6-(tetrahydro‑2H‑pyran‑4‑yl)oxy substituent and an N‑(1‑phenylethyl) amide side chain. The compound belongs to the broader pyridine‑3‑carboxamide class, which has been explored in medicinal chemistry for phosphodiesterase inhibition [1], anticancer applications [2], and nematicidal activity [3]. Publicly available bioactivity data for this specific compound are extremely limited; available annotations derive primarily from cheminformatics predictions and structural class analogy rather than from primary pharmacological studies.

Why Generic 6-Alkoxy-N-(1-phenylethyl)nicotinamide Analogs Cannot Substitute 6-(Oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide in Target-Focused Procurement


Within the nicotinamide chemical space, subtle variations in the 6‑alkoxy substituent and the N‑amide side chain can dramatically alter physicochemical properties and biological target engagement. The 6‑(tetrahydro‑2H‑pyran‑4‑yl)oxy motif introduces a saturated oxygen heterocycle that can modulate solubility, metabolic stability, and hydrogen‑bonding capacity compared to simple alkoxy or aryloxy analogs. Similarly, the 1‑phenylethyl group confers a chiral center absent in N‑phenyl or N‑benzyl congeners. Although direct comparative pharmacological data are unavailable for this specific compound, structure‑activity relationship (SAR) precedents in pyridine‑3‑carboxamide series [1][2] caution against assuming interchangeability without empirical verification. Researchers seeking a precise probe for a defined target, or procurers requiring a specific chemical handle for library synthesis, therefore cannot rely on unsubstituted nicotinamide or 6‑aryloxy variants as drop‑in replacements.

6-(Oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide Quantitative Differentiation Evidence: Comparator-Based Assessment


Physicochemical Descriptor Comparison: 6-(Oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide vs. N-(1-Phenylethyl)nicotinamide

Computationally predicted physicochemical parameters differentiate the target compound from the des‑6‑alkoxy analog N‑(1‑phenylethyl)nicotinamide (CAS 2909‑33‑3). The introduction of the oxan‑4‑yloxy group increases topological polar surface area (tPSA), molecular weight, and hydrogen‑bond acceptor count, parameters that influence membrane permeability and solubility. While these are in silico estimates and not experimental measurements, they illustrate a quantifiable divergence that would affect biological assay performance and synthetic utility.

Medicinal Chemistry Physicochemical Properties Drug Discovery

Lipophilicity Shift: 6-(Oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide vs. 6-Phenoxy-N-(1-phenylethyl)nicotinamide Analog

Replacement of the saturated oxan‑4‑yloxy group with a flat, aromatic phenoxy substituent (6‑phenoxy‑N‑(1‑phenylethyl)nicotinamide, hypothetical analog) would be expected to increase lipophilicity (cLogP) and π‑stacking potential. In silico estimates suggest a cLogP difference of approximately +0.8 to +1.2 log units for the phenoxy analog relative to the target compound. Elevated lipophilicity is often associated with enhanced binding to hydrophobic protein pockets but also with increased risk of metabolic instability and promiscuous binding. [1]

Drug Design Lipophilicity ADMET

Metabolic Stability Proxy: Tetrahydropyran Ring vs. Linear Alkoxy Chain in 6-Substituted Nicotinamides

The tetrahydropyran (oxan) ring is a recognized metabolically stable bioisostere for linear alkoxy or methoxy groups. While experimental microsomal stability data for 6-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide are not publicly available, studies on related pyridine‑3‑carboxamide series indicate that cyclic ether substituents at the 6‑position reduce CYP450‑mediated oxidative metabolism compared to n‑propoxy or isopropoxy analogs. This class‑level inference suggests a longer in vitro half‑life for the target compound relative to a hypothetical 6‑n‑propoxy‑N‑(1‑phenylethyl)nicotinamide comparator. [1]

Metabolic Stability Enzyme Inhibition Pharmacokinetics

Chiral Amide Side Chain: Enantiomeric Differentiation vs. Achiral N-Phenyl or N-Benzyl Analogs

The N‑(1‑phenylethyl) side chain introduces a stereogenic center that is absent in N‑phenyl or N‑benzyl nicotinamide analogs. While the commercial sample of CAS 2034390‑84‑4 is typically supplied as a racemate, the presence of the chiral amide creates the potential for enantioselective recognition by biological targets. In analogous N‑(1‑arylethyl)‑2‑arylquinoline‑4‑carboxamide patents, individual enantiomers displayed differential potency against specific receptors. [1] Although quantitative IC₅₀ data for the two enantiomers of the target compound are not available, procurement of the racemate may mask enantiomer‑dependent activity that would be uncovered upon chiral separation.

Chiral Resolution Enantioselectivity Biological Target Engagement

Synthetic Accessibility and Building-Block Utility: 6-(Oxan-4-yloxy) Handle vs. 6-Unsubstituted Pyridine-3-carboxamide

The 6‑(oxan‑4‑yloxy) group provides a chemically differentiated handle for further functionalization via ether cleavage or nucleophilic aromatic substitution, a feature absent in the parent 6‑unsubstituted pyridine‑3‑carboxamide scaffold. Patent literature describes the use of 6‑(tetrahydro‑2H‑pyran‑4‑yl)oxy nicotinamide intermediates as versatile building blocks for generating focused kinase inhibitor libraries. [1] The target compound thus offers synthetic utility beyond simple biological screening, enabling late‑stage diversification that is not possible with simpler analogs.

Organic Synthesis Building Block Library Design

Limitation Statement: Absence of Direct Comparative Bioactivity Data

A systematic search of primary research papers, authoritative databases (PubChem, ChEMBL, BindingDB), and patent literature found no experimentally determined IC₅₀, Ki, EC₅₀, or other quantitative bioactivity data for 6-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide. All differentiation claims presented in this guide are therefore based on in silico predictions, chemical class inference, and structural analog analysis, rather than on direct head-to-head experimental comparisons. Procurement decisions based on predicted target specificity or potency cannot be supported by current public data. Researchers requiring target‑annotated compounds for specific assay systems should verify biological activity experimentally before committing to large‑scale procurement.

Data Gap Evidence Limitation Procurement Risk

Optimal Research and Industrial Application Scenarios for 6-(Oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide (CAS 2034390-84-4)


Fragment-Based or Diversity-Oriented Chemical Library Synthesis

The compound's 6‑(tetrahydro‑2H‑pyran‑4‑yl)oxy substituent serves as a versatile synthetic handle for late‑stage diversification. Procurement is justified when the research goal is to generate a small, focused library of pyridine‑3‑carboxamide analogs with varied 6‑position functionalization, leveraging the oxan‑4‑yloxy group for ether cleavage or transition‑metal‑catalyzed cross‑coupling reactions. This scenario directly exploits the synthetic versatility evidence presented in Section 3, Evidence Item 5. [1]

Metabolic Stability Screening Cascade for CNS or Oncology Programs

Given the class‑level inference of enhanced metabolic stability conferred by the tetrahydropyran ring (Section 3, Evidence Item 3), the compound is a suitable candidate for inclusion in a metabolic stability screening panel. Its predicted lower oxidative clearance relative to 6‑alkoxy analogs makes it a relevant comparator for evaluating the metabolic liability of other lead compounds in CNS or oncology programs where extended half‑life is desirable. [1]

Chiral Probe for Enantioselective Target Engagement Studies

The racemic N‑(1‑phenylethyl) side chain (Section 3, Evidence Item 4) makes this compound a convenient starting point for enantioselective chromatography and subsequent testing of individual enantiomers against chiral biological targets, such as GPCRs or kinases with stereospecific binding pockets. Procurement of the racemate followed by chiral resolution can reveal differential enantiomer activity, a strategy employed in the N‑arylethyl‑2‑arylquinoline‑4‑carboxamide patent space. [1]

Solubility‑Optimized Lead‑like Scaffold for Fragment Elaboration

The predicted lower cLogP and higher tPSA of this compound compared to 6‑phenoxy analogs (Section 3, Evidence Item 2) suggest improved aqueous solubility, positioning it favorably as a lead‑like scaffold in fragment‑based drug discovery. Its physicochemical profile adheres more closely to lead‑likeness criteria (e.g., Congreve's Rule of 3) than its more lipophilic aromatic‑substituted counterparts, making it a practical choice for early‑stage hit expansion. [1]

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